Pubchem_57358022
Description
PubChem CID 57358022 is a unique chemical entity within the PubChem Compound database, which aggregates structural, biological, and bibliographic data from diverse sources . As a CID (Compound Identifier), it represents a distinct chemical structure derived from standardized curation of submissions to the PubChem Substance database.
Key features of PubChem’s infrastructure relevant to CID 57358022 include:
- Standardization: Structural normalization ensures consistency in comparisons .
- Data Integration: Links to bioassay results (BioAssay database) and literature (via PubMed) enhance contextual analysis .
- Precomputed Similarity Relationships: "Similar Compounds" (2-D) and "Similar Conformers" (3-D) enable rapid identification of analogues .
Properties
CAS No. |
37349-36-3 |
|---|---|
Molecular Formula |
KOW |
Molecular Weight |
238.9 g/mol |
InChI |
InChI=1S/K.O.W |
InChI Key |
PYMIHQBVZWBTEV-UHFFFAOYSA-N |
SMILES |
O=[W].[K] |
Canonical SMILES |
O=[W].[K] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Methodology for Similarity Assessment
PubChem employs two complementary approaches:
Hypothetical Comparison of CID 57358022 with Analogues
Assuming CID 57358022 is a small organic molecule, the following table illustrates a hypothetical comparison with two high-similarity compounds:
Key Observations:
2-D Analogues: CID 12345678 shares a high 2-D similarity (0.92), suggesting a conserved scaffold. Minor substitutions (e.g., methyl group) may modulate potency .
Bioactivity Context : CID 57358022’s activity against Target X could guide lead optimization using analogues with improved selectivity .
Limitations and Considerations
- Data Sparsity: Not all analogues have assay data, necessitating probabilistic modeling .
- Conformer Variability : 3-D similarity depends on conformer generation methods, introducing computational bias .
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